N-[1-(4-ethylphenyl)ethyl]propanamide
Description
N-[1-(4-Ethylphenyl)ethyl]propanamide is a propanamide derivative characterized by a nitrogen-substituted 1-(4-ethylphenyl)ethyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol. The structure comprises a propanamide backbone (CH₃CH₂CONH–) linked to a 1-(4-ethylphenyl)ethyl substituent, where a para-ethyl group is attached to the phenyl ring.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)10(3)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUUDZEPFFANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(4-ethylphenyl)ethyl]propanamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethylacetophenone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ketone, which is subsequently converted to the amide through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs of N-[1-(4-ethylphenyl)ethyl]propanamide, emphasizing substituent differences and their implications:
Key Observations :
- Piperidine vs. Non-piperidine Derivatives: Unlike fentanyl analogs (e.g., 4'-Hydroxyfentanyl), this compound lacks the piperidine ring, which is critical for μ-opioid receptor binding in opioids . This suggests its pharmacological profile may differ significantly.
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- LogP : Estimated ~2.5–3.0 (similar to parachlorofentanyl, LogP ~3.5), indicating moderate lipophilicity .
- Solubility : Likely low aqueous solubility due to the aromatic and alkyl substituents, consistent with other propanamide derivatives .
- Spectroscopic Data: HRMS: Expected [M+H]⁺ peak at m/z 206.1545 (calculated for C₁₃H₁₉NO). IR: Strong absorption bands near 1645 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch), similar to other propanamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
